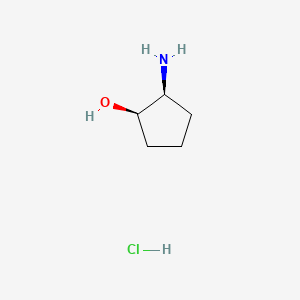

(1R,2S)-2-Aminocyclopentanol hydrochloride

Description

The exact mass of the compound (1R,2S)-2-Aminocyclopentanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,2S)-2-Aminocyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-Aminocyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929759 | |

| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137254-03-6, 31889-37-9 | |

| Record name | Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137254-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Aminocyclopentanol hydrochloride, a chiral aminocyclopentanol derivative, is a key building block in modern organic and medicinal chemistry. Its rigid cyclopentane core, coupled with the defined stereochemistry of its amino and hydroxyl functionalities, makes it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. The hydrochloride salt form enhances its stability and handling characteristics, rendering it suitable for a variety of synthetic applications. This guide provides a comprehensive overview of the known physical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride, offering a critical resource for researchers and developers working with this versatile compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in drug discovery and development. These properties influence reaction kinetics, purification strategies, and the overall efficiency of a synthetic route.

General Information

| Property | Value | Source |

| Chemical Name | (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | [1] |

| CAS Number | 137254-03-6 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | White to light brown solid | [1] |

Stereochemistry and Structure

The "(1R,2S)" designation defines the absolute configuration of the two stereocenters on the cyclopentane ring. The cis relationship between the amino and hydroxyl groups, where both substituents are on the same face of the ring, is a key structural feature.

Figure 1: 2D structure of (1R,2S)-2-Aminocyclopentanol hydrochloride.

Tabulated Physical Properties

| Property | Value | Remarks | Source |

| Melting Point | 179-180 °C | For "cis-2-Amino-cyclopentanol hydrochloride", stereochemistry not fully specified. | [3] |

| No data available | Specifically for the (1R,2S) isomer. | ||

| Optical Activity | [α]D = -22.0371° | c = 0.9948 g/100mL in Ethanol | [1] |

| Solubility | Slightly soluble | In Dimethyl Sulfoxide (DMSO), Methanol, and Water (for a related compound). Specific quantitative data for the (1R,2S) isomer is not readily available. | |

| Safety | Causes skin irritation (H315), Causes serious eye damage (H318) | [1] |

Experimental Protocols for Physical Property Determination

The following sections outline standard methodologies for determining the key physical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride. These protocols are based on established laboratory practices and can be adapted based on available instrumentation.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered (1R,2S)-2-Aminocyclopentanol hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.

-

A second, fresh sample is then heated to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

-

Figure 2: Workflow for melting point determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for designing reaction conditions, purification procedures, and for formulation development.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO).

-

Procedure:

-

To a small, known amount of (1R,2S)-2-Aminocyclopentanol hydrochloride (e.g., 10 mg) in a vial, a small volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C).

-

Visual observation is used to determine if the solid has dissolved.

-

If the solid dissolves, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.

-

Solubility can be classified as very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the amount of solvent required to dissolve a given amount of solute.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Approximately 5-10 mg of (1R,2S)-2-Aminocyclopentanol hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

-

The final volume should be approximately 0.6-0.7 mL.

-

The sample is vortexed to ensure homogeneity.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons on the cyclopentane ring, with distinct chemical shifts and coupling patterns due to their diastereotopic nature.

-

A signal for the proton on the carbon bearing the hydroxyl group.

-

A signal for the proton on the carbon bearing the amino group.

-

Broad signals for the -OH and -NH₃⁺ protons, which may exchange with the deuterated solvent.

Expected ¹³C NMR Spectral Features:

-

Five distinct signals for the five carbon atoms of the cyclopentane ring, with their chemical shifts influenced by the attached amino and hydroxyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Expected IR Spectral Features:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

N-H stretching vibrations from the ammonium group (R-NH₃⁺) typically appear as a broad band in the 2800-3200 cm⁻¹ region.

-

C-H stretching vibrations of the cyclopentane ring just below 3000 cm⁻¹.

-

C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology (Electrospray Ionization - ESI):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source of the mass spectrometer.

Expected Mass Spectrum:

-

The protonated molecule [M+H]⁺, where M is the free base (C₅H₁₁NO), would be expected at an m/z of 102.09.

Conclusion

References

-

(1S,2S)-2-aminocyclopentan-1-ol hydrochloride. PubChem. (URL: [Link])

-

(1R,2S)-2-aminocyclopentanol. PubChem. (URL: [Link])

-

1r 2s -Cis-2-Aminocyclopentanol Hydrochloride. IndiaMART. (URL: [Link])

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern organic synthesis, serving as indispensable building blocks for a vast array of pharmaceuticals, natural products, and as highly effective ligands and catalysts in asymmetric transformations. The precise spatial arrangement of the amine and alcohol functionalities is frequently paramount to the biological activity and efficacy of these molecules. Consequently, the development of stereoselective and efficient synthetic routes to enantiomerically pure amino alcohols remains a critical endeavor in both academic research and industrial drug development. This guide provides a comprehensive technical overview of the seminal discoveries and core synthetic strategies for accessing these valuable chiral synthons. We will delve into the mechanistic underpinnings and practical applications of key methodologies, including synthesis from the chiral pool, catalytic asymmetric reductions, aminohydroxylations, biocatalytic approaches, and kinetic resolutions. Each section will feature detailed, field-proven experimental protocols, comparative data to guide methodological selection, and visual diagrams to elucidate key transformations and workflows.

The Enduring Significance of Chiral Amino Alcohols in Medicinal Chemistry

The prevalence of the chiral 1,2- and 1,3-amino alcohol motifs in biologically active molecules underscores their importance in drug discovery and development. The hydrogen-bonding capabilities of the hydroxyl and amino groups, coupled with their defined stereochemistry, allow for specific and high-affinity interactions with biological targets such as enzymes and receptors. This molecular recognition is fundamental to the therapeutic effect of numerous drugs.

A prime example is the critical side chain of the blockbuster anticancer agent Paclitaxel (Taxol®) , which features a β-amino-α-hydroxy acid moiety. The stereochemistry of this side chain is crucial for its tubulin-binding activity, which ultimately disrupts microtubule dynamics and inhibits cell division.[1][2][3] Similarly, chiral amino alcohols are key structural components in a wide range of pharmaceuticals, including:

-

Antiviral agents: The synthesis of oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza, involves a key chiral amino alcohol intermediate derived from shikimic acid.

-

β-Blockers: Drugs like (S)-propranolol, used to treat hypertension and other cardiovascular conditions, are chiral amino alcohols where the stereochemistry is critical for selective receptor binding.[4][5]

-

Antidepressants and Antifungal agents: Many other therapeutic agents rely on the chiral amino alcohol scaffold for their pharmacological activity.[6]

Beyond their presence in final drug structures, chiral amino alcohols are also highly valued as chiral ligands and catalysts in asymmetric synthesis, enabling the stereocontrolled synthesis of other complex chiral molecules.[7][8][9][10]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as the desired stereochemistry, the availability of starting materials, scalability, and cost-effectiveness.

Synthesis from the Chiral Pool: A Direct and Reliable Approach

One of the most established and straightforward methods for preparing chiral amino alcohols is the reduction of naturally occurring α-amino acids. This "chiral pool" approach leverages the inherent chirality and high enantiopurity of readily available and often inexpensive starting materials.

Causality of Experimental Choices: The primary challenge in this approach is the selective reduction of the carboxylic acid moiety without affecting other functional groups and without racemization of the adjacent stereocenter. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this purpose due to its high reactivity. However, its pyrophoric nature and the need for strictly anhydrous conditions can be problematic on a large scale. Alternative, milder, and safer reagent systems, such as sodium borohydride in the presence of an activating agent (e.g., iodine or aluminum chloride), have been developed to address these concerns.[11]

Experimental Protocol: Synthesis of L-Phenylalaninol from L-Phenylalanine [11]

This protocol details a safer and more convenient method for the reduction of L-phenylalanine using lithium and aluminum chloride.

Step 1: Preparation of Sodium L-phenylalaninate

-

To a 100 mL beaker, add 32 mL of a 0.01 mol/mL sodium hydroxide solution.

-

Slowly add 50.00 g (0.30 mol) of L-phenylalanine while stirring.

-

Maintain the temperature at 60 °C and continue stirring for 20 minutes to ensure complete dissolution and salt formation.

-

Cool the solution to induce crystallization.

-

Filter the resulting crystals and dry them thoroughly to obtain sodium L-phenylalaninate.

Step 2: Reduction to L-Phenylalaninol

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and under an inert atmosphere (e.g., argon), add 1.80 g (13.48 mmol) of anhydrous aluminum chloride (AlCl₃) to 30 mL of anhydrous tetrahydrofuran (THF).

-

Slowly add 2.50 g (13.37 mmol) of the previously prepared sodium L-phenylalaninate.

-

Heat the mixture to 55 °C and stir for 1 hour. The AlCl₃ acts as a Lewis acid to activate the carboxylate group.

-

Maintain the pH between 3 and 4.

-

Separately add 0.56 g (80.00 mmol) of lithium chips and 10 mL of tert-butanol. The tert-butanol serves as a proton source.

-

Increase the temperature to 65 °C and stir for an additional 1.5 hours.

-

After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Dissolve the remaining solid residue in 30 mL of a 10% NaOH solution and stir for 3 hours at room temperature for hydrolysis.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield L-phenylalaninol.

Catalytic Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral α-amino ketones or α-hydroxy ketones is a powerful and widely used strategy for synthesizing chiral amino alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in this area, employing a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.

Causality of Experimental Choices: The CBS reduction relies on the formation of a chiral complex between the oxazaborolidine catalyst, a borane reducing agent (e.g., BH₃·THF), and the ketone substrate. The chiral catalyst creates a diastereomeric transition state that favors hydride delivery to one of the two enantiotopic faces of the carbonyl group, thus inducing asymmetry in the product. The predictability of the stereochemical outcome based on the catalyst's stereochemistry is a key advantage of this method. The reaction is typically conducted at low temperatures to enhance enantioselectivity.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone [8]

This protocol provides a general procedure for the asymmetric reduction of a model ketone.

-

Catalyst Activation: In a flame-dried, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equivalents) at 0 °C.

-

Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution and stir for 10-15 minutes. This forms the active catalyst-borane complex.

-

Substrate Addition: Dissolve acetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy any excess borane.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-phenylethanol.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

Diagram: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

Caption: The CBS reduction proceeds via activation of the borane by the chiral catalyst, followed by coordination to the ketone and a highly stereoselective hydride transfer.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of an alkene into a vicinal amino alcohol in a single, catalytic step.[12][13][14] This reaction is highly valuable for its ability to create two adjacent stereocenters with excellent control over both regio- and enantioselectivity.

Causality of Experimental Choices: The AA reaction utilizes osmium tetroxide (OsO₄) as a catalyst, a stoichiometric nitrogen source (such as a chloramine salt), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the syn-addition of the amino and hydroxyl groups across the double bond of the alkene. The choice of ligand determines which face of the alkene is attacked, thus controlling the absolute stereochemistry of the product. The regioselectivity (i.e., which carbon gets the amino group and which gets the hydroxyl group) can be influenced by the substrate and the choice of ligand.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol is a representative procedure for the AA reaction.

-

Reaction Setup: In a round-bottom flask, dissolve the chiral ligand (e.g., (DHQD)₂PHAL, 0.05 equivalents) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Nitrogen Source Addition: Add the nitrogen source, such as N-sodio-N-chloro-p-toluenesulfonamide (Chloramine-T trihydrate, 1.1 equivalents).

-

Substrate Addition: Add styrene (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by adding sodium sulfite.

-

Workup: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the chiral amino alcohol.

-

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Diagram: Catalytic Cycle of the Sharpless Asymmetric Aminohydroxylation

Sources

- 1. scielo.br [scielo.br]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [digibug.ugr.es]

- 7. eurekaselect.com [eurekaselect.com]

- 8. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Aminoalkohole – Wikipedia [de.wikipedia.org]

- 11. jocpr.com [jocpr.com]

- 12. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (1R,2S)-2-Aminocyclopentanol Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the structural attributes, synthesis, and application of (1R,2S)-2-Aminocyclopentanol hydrochloride. This pivotal chiral building block is instrumental in the asymmetric synthesis of complex molecules, offering a versatile scaffold for the creation of novel therapeutics.

Structural Elucidation and Physicochemical Properties

(1R,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol distinguished by a cyclopentane ring with an amino group at position 2 and a hydroxyl group at position 1. The "(1R,2S)" designation specifies the absolute stereochemistry at the two chiral centers, with the amino and hydroxyl groups in a cis configuration relative to the cyclopentane ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

The precise three-dimensional arrangement of the functional groups is paramount to its utility in stereoselective synthesis, where it can act as a chiral auxiliary or a precursor to chiral ligands.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 179-181 °C | [3] |

| Solubility | Soluble in water | [1] |

| Stereochemistry | (1R,2S)-cis | [4] |

| CAS Number | 260065-85-8 (free base), 137254-03-6 (hydrochloride) | [4] |

Strategic Synthesis of (1R,2S)-2-Aminocyclopentanol Hydrochloride

The enantioselective synthesis of (1R,2S)-2-Aminocyclopentanol is a critical process, as the biological activity of its derivatives is often highly dependent on the stereochemistry. Various synthetic strategies have been developed to achieve high enantiomeric and diastereomeric purity. A common conceptual pathway involves the asymmetric functionalization of a cyclopentene precursor.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for (1R,2S)-2-Aminocyclopentanol HCl.

Exemplary Synthetic Protocol: Asymmetric Epoxidation and Aminolysis

One effective strategy for the enantioselective synthesis of cis-amino alcohols involves the asymmetric epoxidation of cyclopentene, followed by regioselective ring-opening with an amine source.

Step 1: Asymmetric Epoxidation of Cyclopentene

The choice of a chiral catalyst is crucial in this step to induce enantioselectivity. A well-established method is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex.

-

Rationale: The chiral salen ligand creates a chiral environment around the manganese center, directing the oxidant (e.g., m-CPBA or NaOCl) to one face of the cyclopentene double bond, thereby producing the epoxide in high enantiomeric excess.

Step 2: Regioselective Ring-Opening of the Epoxide

The resulting chiral epoxide is then subjected to nucleophilic attack by an amine source. To achieve the desired cis-stereochemistry of the final product, a double inversion mechanism or a retention mechanism at one center is required. A common approach is the use of a protected amine equivalent, such as an azide, followed by reduction.

-

Methodology:

-

The chiral cyclopentene oxide is treated with sodium azide (NaN₃) in the presence of a Lewis acid catalyst. The azide attacks one of the epoxide carbons, leading to a trans-azido alcohol.

-

The hydroxyl group is then protected, for example, as a silyl ether.

-

The azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C). This reduction step proceeds with retention of configuration.

-

Subsequent deprotection of the hydroxyl group and treatment with hydrochloric acid yields the desired (1R,2S)-2-Aminocyclopentanol hydrochloride.

-

Self-Validation: The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative. The relative stereochemistry (cis or trans) is typically confirmed by 2D NMR techniques such as NOESY.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (1R,2S)-2-Aminocyclopentanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the connectivity and stereochemistry of the molecule. Key signals include the protons on the carbons bearing the amino and hydroxyl groups. The coupling constants between these protons can help to confirm the cis relationship.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the cyclopentane ring carbons, confirming the asymmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the ammonium salt.

-

C-H stretching vibrations of the cyclopentane ring just below 3000 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-O stretching vibration in the region of 1260-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For (1R,2S)-2-Aminocyclopentanol hydrochloride, the mass spectrum would typically show a peak corresponding to the protonated free amine [M+H]⁺ at m/z 102.10.

Applications in Drug Development and Asymmetric Synthesis

(1R,2S)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in the pharmaceutical industry, primarily utilized for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Chiral Ligands for Asymmetric Catalysis

The amino alcohol functionality allows for the straightforward synthesis of bidentate chiral ligands. These ligands can coordinate with transition metals (e.g., rhodium, ruthenium, iridium) to form catalysts for a variety of asymmetric transformations, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The rigid cyclopentyl backbone and the defined stereochemistry of the amino and hydroxyl groups create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in the catalyzed reaction.

Caption: Application of (1R,2S)-2-Aminocyclopentanol HCl in asymmetric catalysis.

Intermediate in the Synthesis of Bioactive Molecules

This chiral amino alcohol serves as a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, it can be a precursor for carbocyclic nucleoside analogues, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. These analogues often exhibit antiviral or anticancer properties. One notable example is its potential use in the synthesis of antiviral drugs targeting neurological disorders.[1] Furthermore, related aminocyclopentanol structures are key intermediates for the anti-AIDS drug Bictegravir.[5]

Safety and Handling

(1R,2S)-2-Aminocyclopentanol hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1R,2S)-2-Aminocyclopentanol hydrochloride is a fundamentally important chiral building block with significant applications in asymmetric synthesis and pharmaceutical development. Its rigid stereodefined structure provides an excellent platform for the creation of chiral ligands and as a starting material for complex, enantiomerically pure target molecules. A thorough understanding of its synthesis, characterization, and applications is crucial for scientists and researchers aiming to leverage its potential in the discovery and development of new chemical entities.

References

-

Organic Syntheses. 1-Amino-2-naphthol hydrochloride. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Available at: [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

PubChem. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Available at: [Link]

-

PubChem. (1R,2S)-2-aminocyclopentanol. Available at: [Link]

-

PubChem. (1S,2R)-2-Aminocyclopentanol. Available at: [Link]

-

BuyersGuideChem. (1R,2S)-2-Aminocyclopentanol. Available at: [Link]

Sources

Technical Guide: Stability and Storage of (1R,2S)-2-Aminocyclopentanol Hydrochloride

[1]

Executive Summary

(1R,2S)-2-Aminocyclopentanol hydrochloride (CAS 137254-03-6) is a chiral amino alcohol salt used primarily as a building block in the synthesis of complex pharmaceutical agents and fine chemicals.[1][2] Its stability profile is defined by significant hygroscopicity and stereochemical integrity .[1] While the hydrochloride salt form confers resistance to oxidation compared to the free base, it introduces susceptibility to moisture-induced degradation (deliquescence).[1]

Optimal storage requires a cold (2–8°C) , inert atmosphere (Argon/Nitrogen) environment to prevent physical state transitions and chemical degradation.[1] This guide details the physicochemical properties, degradation mechanisms, and validated protocols for the handling and storage of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The (1R,2S) isomer possesses a cis configuration, placing the hydroxyl and amino groups on the same face of the cyclopentane ring. This proximity facilitates intramolecular hydrogen bonding in the free base, but in the hydrochloride salt form, the ionic lattice dominates the solid-state structure.

| Property | Specification |

| Chemical Name | (1R,2S)-2-Aminocyclopentanol hydrochloride |

| CAS Number | 137254-03-6 |

| Synonyms | cis-(1R,2S)-2-Aminocyclopentanol HCl; (1R,2S)-2-Hydroxycyclopentylamine HCl |

| Molecular Formula | C₅H₁₁NO[1][3] · HCl |

| Molecular Weight | 137.61 g/mol |

| Stereochemistry | cis-configuration (1R, 2S) |

| Appearance | White to light brown crystalline solid or powder |

| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |

| Optical Rotation | [α]D ≈ -22.0° (c=1, EtOH) [1] |

Stability Profile

Hygroscopicity (Primary Risk)

The hydrochloride salt of 2-aminocyclopentanol is hygroscopic .[1] The ionic nature of the ammonium chloride moiety creates a high affinity for atmospheric water vapor.

-

Mechanism: Water molecules adsorb onto the crystal lattice, eventually dissolving the salt (deliquescence).

-

Consequence: Formation of a viscous oil or sticky gum.[1] While this is primarily a physical change, the presence of water facilitates proton exchange and can accelerate other chemical degradation pathways.

Thermal Stability

The compound is generally stable at room temperature for short periods but is classified as heat-sensitive for long-term storage.[1]

-

Melting Point: Typically >180°C (based on trans-isomer analogs), but decomposition often accompanies melting.[1]

-

Risk: Prolonged exposure to temperatures >25°C can accelerate discoloration (browning), indicating minor oxidative degradation.[1]

Chemical Stability (Oxidation & Cyclization)[1]

-

Oxidation: The protonated amine (

) is resistant to oxidation.[1] However, trace amounts of free base (in equilibrium if moisture is present) can undergo N-oxidation or oxidative deamination.[1] -

Stereochemical Integrity: The chiral centers are stable under neutral and acidic conditions. Racemization is unlikely unless exposed to strong bases or extreme heat which could trigger retro-aldol-type mechanisms or elimination reactions.[1]

Degradation Mechanisms[1][9]

The following diagram illustrates the hierarchy of degradation risks, emphasizing that moisture is the gateway to further chemical instability.

Figure 1: Cascade of degradation risks initiated by moisture absorption.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods (12–24 months), strict adherence to the following storage hierarchy is required.

Primary Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C .

-

Why: Reduces the kinetic rate of oxidation and suppresses vapor pressure of any volatile impurities.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .[1]

-

Why: Displaces oxygen and, more importantly, atmospheric moisture. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid in the vial.

-

-

Container: Amber glass vials with Teflon-lined screw caps or crimp seals.

-

Why: Amber glass protects against photodegradation (though low risk); Teflon prevents leaching and ensures a gas-tight seal.[1]

-

Handling Workflow

The "Cold Chain" integrity must be maintained during use to prevent condensation.

Figure 2: Handling workflow to prevent moisture ingress due to thermal shock.

Critical Step: Never open a cold vial directly in humid room air.[1] The condensation of water on the cold solid will immediately initiate deliquescence.

Quality Control & Analytical Monitoring

Researchers should verify the integrity of the reagent before critical syntheses.

| Test | Method | Acceptance Criteria |

| Visual Inspection | Visual | White to off-white free-flowing powder.[1] Fail: Yellow/brown color or clumping/liquefaction.[1] |

| Identity & Purity | ¹H-NMR (D₂O or DMSO-d₆) | Confirm cis-coupling constants; absence of extra peaks.[1] |

| Water Content | Karl Fischer (KF) | < 1.0% (If anhydrous is required).[1] |

| Enantiomeric Excess | Chiral HPLC | > 98% ee (Verify no racemization). |

Safety Considerations (SDS Summary)

While stable, the compound is a chemical irritant.

References

-

ChemicalBook. (2024).[1][4] (1R,2S)-cis-2-Aminocyclopentanol hydrochloride Properties and CAS 137254-03-6. Link

-

TCI Chemicals. (2024).[1][4] Product Specification: (1R,2R)-2-Aminocyclopentanol Hydrochloride (Trans isomer analog for comparative physical data). Link

-

PubChem. (2024).[1] Compound Summary: (1R,2S)-2-aminocyclopentanol.[1][2][3] National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Aminocyclopentanol hydrochloride salts. Link

Sources

- 1. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 [m.chemicalbook.com]

- 3. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: (1R,2S)-2-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis

Topic: Use of (1R,2S)-2-Aminocyclopentanol hydrochloride in asymmetric catalysis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

(1R,2S)-2-Aminocyclopentanol hydrochloride (CAS: 68327-04-8 / Free base equiv.) is a rigid, chiral 1,2-amino alcohol scaffold. Unlike flexible acyclic analogs (e.g., valinol, phenylglycinol), the cyclopentane ring imposes severe conformational constraints. This "conformational locking" is a critical asset in asymmetric catalysis, minimizing degrees of freedom in transition states and thereby enhancing enantioselectivity.

This guide details its deployment in two primary roles:

-

Chiral Auxiliary: As a precursor to bicyclic oxazolidinones for highly selective alkylations and aldol reactions.

-

Ligand Scaffold: As a building block for

-symmetric Bis(oxazoline) (BOX) ligands used in Lewis acid catalysis.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | (1R,2S)-2-aminocyclopentan-1-ol hydrochloride |

| Stereochemistry | cis-configuration (Syn-amino alcohol) |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |

| Solubility | Soluble in water, methanol; sparingly soluble in THF/DCM (salt form) |

| Stability | Hygroscopic.[1] Store under inert gas at 2-8°C. |

Critical Handling Protocol: Free Base Liberation

The hydrochloride salt is the stable storage form. For most catalytic applications, the free amine must be liberated in situ or prior to reaction to permit metal coordination or electrophilic attack.

Protocol:

-

Suspend (1R,2S)-2-aminocyclopentanol HCl (10 mmol) in CH₂Cl₂ (20 mL).

-

Add aqueous NaOH (1M, 12 mL) at 0°C. Stir vigorously for 30 min.

-

Separate phases. Extract aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Dry combined organics over Na₂SO₄ and concentrate.

-

Note: Use immediately. The free base can absorb CO₂ from air to form carbamates.

Application I: Chiral Auxiliary (Evans-Type)

The cis-amino alcohol condenses with carbonate derivatives to form a bicyclic oxazolidinone. This "cyclopentyl-fused" auxiliary is superior to standard Evans auxiliaries for specific substrates due to the shielding provided by the ring methylene groups.

Mechanism of Action

The auxiliary is N-acylated with the substrate. Upon enolization (e.g., with LiHMDS), the lithium cation chelates between the enolate oxygen and the oxazolidinone carbonyl. The rigid cyclopentane backbone forces the bulky substituents to block one face of the enolate, directing the electrophile (E+) to the opposite face.

Workflow Diagram

Caption: Workflow for utilizing the cyclopentyl scaffold as a recycleable chiral auxiliary in asymmetric alkylation.

Detailed Protocol: Asymmetric Alkylation

Objective: Synthesis of chiral

Step 1: Auxiliary Synthesis

-

Dissolve (1R,2S)-2-aminocyclopentanol (free base, 10 mmol) in dry THF.

-

Add Carbonyl Diimidazole (CDI) (11 mmol) and catalytic DMAP. Reflux for 6 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, NaHCO₃, and brine.

-

Crystallize the resulting (3aR,6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one .

Step 2: N-Acylation

-

Cool solution of Auxiliary (5 mmol) in THF to -78°C.

-

Add n-BuLi (5.1 mmol). Stir 15 min.

-

Add Propionyl Chloride (5.5 mmol). Warm to 0°C over 1h.

-

Isolate N-propionyl auxiliary via column chromatography.

Step 3: Asymmetric Alkylation

-

Dissolve N-propionyl auxiliary (1 mmol) in THF (5 mL) under Ar. Cool to -78°C.[2]

-

Add LiHMDS (1.1 mmol, 1M in THF) dropwise. Stir 45 min to form the Z-enolate.

-

Add Benzyl Bromide (1.5 mmol) rapidly.

-

Stir at -78°C for 2h, then warm to 0°C.

-

Quench with sat. NH₄Cl.[3][4] Extract and purify.

-

Expected Result: >95:5 diastereomeric ratio (dr) favoring the (R)-methyl product (due to steric blocking by the cyclopentyl ring).

-

Application II: Ligand Synthesis (Chiral Oxazolines)

(1R,2S)-2-Aminocyclopentanol is a prime precursor for Bis(oxazoline) (BOX) ligands. The cis-geometry allows the formation of oxazoline rings where the cyclopentane backbone provides a bulky, rigid wall near the metal center.

Reaction Class: Lewis Acid Catalysis

Copper(II) complexes of these ligands are highly effective for:

Synthesis of Cyclopentyl-BOX Ligand

| Reagent | Role | Stoichiometry |

| (1R,2S)-2-Aminocyclopentanol HCl | Chiral Scaffold | 2.2 equiv |

| Dimethyl Malonimidate 2HCl | Linker Precursor | 1.0 equiv |

| Triethylamine | Base | 4.5 equiv |

| Dichloromethane (DCM) | Solvent | [0.2 M] |

Protocol:

-

Neutralization: Suspend the amino alcohol HCl salt in DCM. Add Et₃N and stir until clear.

-

Condensation: Add Dimethyl Malonimidate dihydrochloride. Stir at reflux for 12-24 hours.

-

Cyclization: The intermediate bis-amide alcohol is often cyclized using MsCl/Et₃N or TsCl/NaOH to effect ring closure to the bis-oxazoline.

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

Catalytic Cycle Visualization

Caption: Catalytic cycle for Copper-BOX mediated asymmetric cyclopropanation.

Troubleshooting & Expert Tips

-

Stereochemical Leakage:

-

Solubility Issues:

-

The HCl salt is very polar. If the free base extraction is difficult (emulsions), use a continuous extractor or switch to a resin-bound base (e.g., Amberlyst A-21) in methanol to liberate the amine, then evaporate.

-

-

Hygroscopicity:

-

Water acts as a catalyst poison in Lewis Acid reactions. Dry the free base amino alcohol azeotropically with benzene or toluene prior to ligand synthesis.

-

References

-

Ghosh, A. K., et al. "Cis-1-Aminoindan-2-ol in Asymmetric Synthesis." Synthesis, 2018.[9] (Analogous rigid scaffold applications).

-

ChemicalBook. "(1R,2S)-2-Aminocyclopentanol hydrochloride Properties and Applications."

-

National Institutes of Health (NIH) - PubChem. "(1R,2S)-2-aminocyclopentanol hydrochloride Compound Summary."

-

Gau, H. M., et al. "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary." Tetrahedron Letters, 1999. (Primary reference for the auxiliary protocol).

Sources

- 1. (1R,2R)-2-Aminocyclopentanol Hydrochloride | 68327-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ideals.illinois.edu [ideals.illinois.edu]

- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,2S)-2-Aminocyclopentanol hydrochloride as a chiral ligand for synthesis

An Application Guide to (1R,2S)-2-Aminocyclopentanol Hydrochloride: A Versatile Ligand for Asymmetric Synthesis

Introduction: The Architectural Advantage of a Constrained Chiral Ligand

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral 1,2-amino alcohols are privileged scaffolds.[1] Among these, (1R,2S)-2-aminocyclopentanol stands out due to its conformationally constrained cyclopentyl backbone. This rigidity, stemming from the cis relationship between the amino and hydroxyl groups, creates a well-defined and predictable chiral environment when coordinated to a metal center. This structural feature is fundamental to its efficacy in inducing high stereoselectivity in a variety of chemical transformations.

The hydrochloride salt of (1R,2S)-2-aminocyclopentanol is frequently used in practice. Its salt form enhances stability, simplifies handling and weighing of this often hygroscopic solid, and improves solubility in certain solvent systems, before being converted to the free base in situ for catalytic applications. This guide details the application of this ligand in one of the cornerstone reactions of asymmetric synthesis—the enantioselective addition of organozinc reagents to aldehydes—and explores its use as a precursor to potent chiral auxiliaries.

Core Application: Catalytic Enantioselective Alkylation of Aldehydes

The addition of organometallic reagents to carbonyls is a fundamental carbon-carbon bond-forming reaction. Achieving enantioselectivity in this process is crucial for the synthesis of chiral secondary alcohols, which are key intermediates in numerous pharmaceuticals and natural products.[2] (1R,2S)-2-aminocyclopentanol has proven to be a highly effective catalyst for the enantioselective addition of dialkylzinc reagents to a broad range of aldehydes.[3][4]

Mechanistic Rationale: The Power of a Well-Defined Transition State

The success of this catalytic system hinges on the in situ formation of a chiral zinc-aminoalkoxide complex. The reaction cascade is initiated by the deprotonation of the ligand's alcohol and amine groups by the dialkylzinc reagent (e.g., diethylzinc). This forms a dimeric zinc complex featuring a six-membered ring transition state, which is the key to stereochemical control.

Causality Behind the Selectivity:

-

Ligand-Metal Complex Formation: The cis-1,2-amino alcohol reacts with two equivalents of diethylzinc. The first equivalent deprotonates the alcohol to form a zinc alkoxide, while the second coordinates to the nitrogen atom, forming a stable, bidentate chelate.

-

Aldehyde Coordination: The aldehyde's carbonyl oxygen, being a Lewis base, coordinates to one of the zinc atoms in the catalytic complex. The conformational rigidity of the cyclopentyl backbone forces the aldehyde to adopt a specific orientation to minimize steric hindrance.

-

Stereo-determining Alkyl Transfer: The alkyl group (e.g., ethyl) is transferred from the other zinc atom to one specific prochiral face of the coordinated aldehyde. The ligand's chiral environment sterically shields the alternative face, making this transfer highly selective. This concerted transfer occurs through a chair-like six-membered transition state.

-

Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is displaced by a new molecule of aldehyde, regenerating the active catalytic species and continuing the cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Caption: Catalytic cycle for enantioselective alkylation.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a representative procedure for the synthesis of (R)-1-phenyl-1-propanol, demonstrating the effectiveness of (1R,2S)-2-aminocyclopentanol as a chiral ligand.

Materials:

-

(1R,2S)-2-Aminocyclopentanol hydrochloride

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Sodium Hydroxide (1 M aqueous solution)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes), dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon).

Procedure:

-

Ligand Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (1R,2S)-2-aminocyclopentanol hydrochloride (27.5 mg, 0.2 mmol, 10 mol%) in 1 M NaOH (1 mL). Extract the free base with toluene (3 x 2 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate in vacuo to afford the free amino alcohol. Immediately re-dissolve the residue in anhydrous toluene (2 mL).

-

Catalyst Formation: Cool the flask containing the ligand solution to 0°C in an ice bath. Slowly add diethylzinc solution (0.4 mL, 0.4 mmol, 20 mol%) dropwise. A white precipitate may form, and gas evolution (ethane) will be observed. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the active catalyst.

-

Reaction Initiation: Add freshly distilled benzaldehyde (212 mg, 2.0 mmol, 1.0 equiv) to the catalyst mixture. Then, add the remaining diethylzinc solution (2.2 mL, 2.2 mmol, 1.1 equiv) dropwise over 10 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 12-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL) at 0°C. Allow the mixture to warm to room temperature.

-

Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate). Determine the yield of the isolated product, (R)-1-phenyl-1-propanol. The enantiomeric excess (ee) can be determined by chiral HPLC or chiral GC analysis.[5][6]

Data Summary: Scope of the Reaction

The (1R,2S)-2-aminocyclopentanol-catalyzed system is effective for a variety of aldehyde substrates. The following table summarizes typical results.

| Entry | Aldehyde | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | >98 |

| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |

| 3 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 88 | 96 |

| 4 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | 85 | 94 |

| 5 | 3-Phenylpropanal | (R)-1-Phenyl-3-pentanol | 89 | 95 |

Note: Yields and ee values are representative and can vary based on specific reaction conditions.

Advanced Application: A Precursor for Chiral Auxiliaries

Beyond its role as a catalytic ligand, (1R,2S)-2-aminocyclopentanol can be covalently incorporated into a substrate to act as a chiral auxiliary. This strategy is particularly powerful for reactions like asymmetric alkylations and aldol additions, where it provides excellent stereocontrol.[7] A common approach is to synthesize a chiral oxazolidinone from the amino alcohol.

Mechanism of Action: Diastereoface-Selective Reactions

The chiral auxiliary, once attached to the reacting molecule (e.g., as an N-acyl oxazolidinone), creates a rigid conformational bias. The bulky cyclopentyl ring effectively blocks one face of the enolate formed upon deprotonation. Consequently, an incoming electrophile (like an aldehyde in an aldol reaction) can only approach from the less sterically hindered face, resulting in the formation of a single diastereomer with very high selectivity.[7] After the reaction, the auxiliary can be cleaved under mild conditions and recycled.

Caption: Workflow for chiral auxiliary-based synthesis.

Protocol 2: Asymmetric Syn-Aldol Reaction via an Oxazolidinone Auxiliary

This protocol is adapted from established literature and outlines the synthesis of the auxiliary and its use in a highly diastereoselective aldol reaction.[7]

Part A: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one

-

To a solution of (1R,2S)-2-aminocyclopentanol (derived from the hydrochloride salt) in an appropriate solvent, add a phosgene equivalent (e.g., carbonyldiimidazole or triphosgene) under controlled conditions to form the cyclic carbamate.

-

Purify the resulting oxazolidinone by recrystallization or column chromatography.

Part B: Asymmetric Aldol Reaction

-

Acylation: Acylate the nitrogen of the oxazolidinone auxiliary with propionyl chloride in the presence of a base (e.g., n-BuLi or LiHMDS) at low temperature (-78°C) to form the N-propionyl imide.

-

Enolate Formation: In a separate flask, treat the N-propionyl imide in anhydrous THF with a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at -78°C to generate the corresponding (Z)-enolate.

-

Aldol Addition: Add a solution of the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv) in THF to the enolate solution at -78°C.

-

Reaction and Quench: Stir the mixture for several hours at -78°C to -40°C. Quench the reaction with saturated aqueous NH₄Cl.

-

Work-up and Cleavage: Extract the product and purify by chromatography. The chiral auxiliary can then be cleaved using a reagent like lithium hydroperoxide (LiOOH) to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.

Data Summary: Diastereoselective Aldol Reactions

The following data, adapted from Ghosh et al., demonstrates the high diastereoselectivity achieved using this method.[7]

| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (% de) |

| 1 | Acetaldehyde | 70 | >99 |

| 2 | Isobutyraldehyde | 71 | >99 |

| 3 | Isovaleraldehyde | 73 | >99 |

| 4 | Benzaldehyde | 80 | >99 |

The reactions consistently produce the syn-aldol adduct with excellent control.[7]

Conclusion and Outlook

(1R,2S)-2-Aminocyclopentanol hydrochloride is a powerful and versatile tool for the modern synthetic chemist. Its rigid cyclic structure provides the foundation for exceptional stereocontrol, both as a direct chiral ligand in catalytic reactions and as a robust precursor for chiral auxiliaries. The protocols and data presented here highlight its reliability in producing molecules with high enantiomeric and diastereomeric purity. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the strategic application of well-designed chiral building blocks like (1R,2S)-2-aminocyclopentanol will remain a cornerstone of efficient and elegant synthetic design.

References

-

MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]

-

Ghosh, A. K., et al. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. Available at: [Link]

-

PubChem. (1R,2S)-2-aminocyclopentanol. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available at: [Link]

-

MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]

-

PubMed. (2005). Chiral aminonaphthol-catalyzed enantioselective carbonyl addition of diethylzinc to aromatic aldehydes high-throughput screened by CD-HPLC analysis. National Library of Medicine. Available at: [Link]

-

ResearchGate. (2016). Enantioselective addition of diethylzinc to aldehydes. [Table]. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 4. Chiral β-Amino Alcohol | TCI EUROPE N.V. [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Asymmetric Hydrogenation Using Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing an atom-economical and highly efficient method for the creation of stereogenic centers. This process, which involves the addition of hydrogen across a prochiral double bond (C=C, C=O, C=N), is catalyzed by transition metal complexes featuring chiral ligands. The ligand's stereochemical information is transferred to the substrate, enabling the production of a single enantiomer of a chiral molecule with high selectivity. This capability is of paramount importance in the pharmaceutical industry, where the therapeutic activity and safety of a drug often depend on its specific stereochemistry.[1] This guide provides a detailed overview of the principles, a step-by-step experimental protocol, and field-proven insights for optimizing and troubleshooting asymmetric hydrogenation reactions.

Scientific Principles and Mechanistic Overview

At the heart of asymmetric hydrogenation is a chiral transition metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir).[2] The catalyst's remarkable selectivity arises from the chiral ligand coordinated to the metal center. These ligands, often bidentate phosphines with axial, planar, or central chirality (e.g., BINAP, DuPhos, PHOX), create a well-defined, three-dimensional chiral pocket around the metal.[3][4]

The catalytic cycle, while varying with the specific metal and ligand, generally follows a common pathway for prochiral olefins, as exemplified by Rh(I)-diphosphine catalysts (Figure 1).[5][6]

The Catalytic Cycle involves several key steps:

-

Substrate Coordination: The prochiral substrate coordinates to the chiral metal complex. The steric and electronic properties of the ligand force the substrate to bind in a specific orientation, which is the key enantioselective step.

-

Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, typically forming a dihydride species.[6]

-

Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond. This step forms the new stereocenter.

-

Reductive Elimination: The second hydride is transferred, and the saturated, now chiral, product is released from the metal center, regenerating the active catalyst for the next cycle.

The precise mechanism, particularly whether the substrate or hydrogen binds first (the "unsaturated" vs. "dihydride" pathway), can depend on the specific catalyst system and reaction conditions.[6][7]

Caption: A simplified diagram of the Rh-catalyzed asymmetric hydrogenation cycle.

Core Experimental Protocol: A General Guideline

This protocol provides a robust starting point for the asymmetric hydrogenation of a generic prochiral olefin. Causality: Each step is designed to create an oxygen-free, anhydrous environment, which is critical as the transition metal catalysts are highly sensitive to oxidation and poisoning, which can lead to deactivation and loss of enantioselectivity.[8]

Materials & Equipment

-

Catalyst Precursor: e.g., [Rh(COD)₂]BF₄, [Ru(p-cymene)Cl₂]₂

-

Chiral Ligand: e.g., (R)-BINAP, (S,S)-Et-DuPhos

-

Substrate: Prochiral olefin, ketone, or imine

-

Solvent: Anhydrous, degassed solvent (e.g., Methanol, Toluene, Dichloromethane)

-

Hydrogen Source: High-purity hydrogen gas (≥99.999%)

-

Apparatus:

-

High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer.

-

Schlenk line or glovebox for inert atmosphere manipulations.

-

Standard glassware, dried in an oven ( >120°C) overnight.

-

Syringes and needles for transfer of degassed solvents and reagents.

-

Catalyst Preparation (In-situ Method)

Rationale: The in-situ method, where the active catalyst is formed just before the reaction, is common due to its convenience. It avoids the need to isolate the often air-sensitive catalyst complex.

-

Inert Atmosphere: Assemble the reaction vessel (while hot from the oven) under a stream of inert gas (Argon or Nitrogen) and allow it to cool.

-

Precursor & Ligand: To the reaction vessel, add the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral ligand (e.g., 1.1-1.2 mol%). A slight excess of ligand is often used to ensure full coordination to the metal.

-

Solvent Addition: Add a small amount of degassed solvent via cannula or syringe to dissolve the solids.

-

Activation: Stir the mixture at room temperature for 15-30 minutes. A color change is often indicative of complex formation.

Hydrogenation Reaction

-

Substrate Addition: Dissolve the substrate (100 mol%) in degassed solvent and add it to the activated catalyst solution via cannula.

-

Seal Reactor: Securely seal the reaction vessel.

-

Purge System: Purge the reactor headspace with hydrogen gas 3-5 times to remove all residual inert gas and oxygen. Justification: Oxygen is a potent inhibitor and can damage both the ligand and metal center.

-

Pressurize: Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar). The optimal pressure is substrate- and catalyst-dependent.[9]

-

Reaction Execution: Begin vigorous stirring and heat to the desired temperature (e.g., 25-80°C). Monitor the reaction progress by observing hydrogen uptake from the pressure gauge.

-

Monitoring: After a set time, or when hydrogen uptake ceases, the reaction can be monitored. Carefully vent the reactor, take an aliquot, and analyze by TLC, GC, or ¹H NMR to determine substrate conversion.

Work-up and Purification

-

Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Solvent Removal: Open the reactor and concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Purification: Purify the crude product using flash column chromatography on silica gel to separate the chiral product from the catalyst residue and any non-polar byproducts.

Analysis of Enantiomeric Excess (ee)

Principle: The enantiomeric excess (ee), a measure of the stereochemical purity of the product, is determined by a chiral analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[10][11]

-

Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the HPLC mobile phase.

-

HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H). The choice of column is crucial and often requires screening.

-

Mobile Phase: Typically a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomers.[8]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the product absorbs.

-

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula:

-

ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100 [10]

-

Caption: A flowchart illustrating the key stages of the experimental protocol.

Data Presentation: Performance of Common Ligand Systems

The choice of ligand is critical and depends heavily on the substrate class. The following table summarizes representative results for well-known ligand families in the asymmetric hydrogenation of various prochiral substrates.[2][12]

| Ligand Family | Metal | Substrate Class | Typical Substrate Example | Catalyst Loading (mol%) | Conditions (H₂, Temp) | ee (%) |

| BINAP | Ru | β-Ketoesters | Methyl-3-oxobutanoate | 0.01 - 0.1 | 20-100 bar, 25-80°C | >98 |

| DuPhos | Rh | α-Enamides | Methyl (Z)-α-acetamidocinnamate | 0.1 - 1.0 | 1-10 bar, 25°C | >99 |

| Josiphos | Rh | Imines | N-(1-phenylethylidene)aniline | 0.5 - 1.0 | 50-80 bar, 25-50°C | >95 |

| PHOX | Ir | Unfunctionalized Olefins | (E)-1,2-diphenylpropene | 0.1 - 1.0 | 50 bar, 25°C | >97 |

| TangPhos | Rh | Itaconic Acids | Dimethyl itaconate | 0.01 - 0.1 | 10 bar, 25°C | >99 |

Troubleshooting Guide

Low yield or poor enantioselectivity are common challenges. A systematic approach is key to identifying the root cause.[8][13]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Catalyst Poisoning/Deactivation: Impurities in substrate, solvent (oxygen, water, peroxides), or hydrogen gas. | - Purify substrate (recrystallization, distillation).- Use freshly purified, rigorously degassed solvents.[8]- Use high-purity hydrogen with an in-line oxygen trap. |

| Incorrect Reaction Conditions: Temperature too low, pressure insufficient, poor mixing. | - Increase temperature and/or H₂ pressure incrementally.- Ensure stirring is vigorous enough for efficient gas-liquid mass transfer.[1] | |

| Low Enantiomeric Excess (ee) | Suboptimal Ligand/Metal Combination: The chosen ligand is not suitable for the substrate. | - Screen a library of different chiral ligands (e.g., phosphines, P,N-ligands).[14] |

| Incorrect Temperature: Enantioselectivity is often highly temperature-dependent. | - Run the reaction at a lower temperature; this often increases selectivity at the cost of reaction rate. | |

| Catalyst Aggregation: At high concentrations, less selective catalyst aggregates may form. | - Decrease the catalyst loading. Screen a range of concentrations to find the optimum.[8] | |

| Poor Reproducibility | Inconsistent Reagent Quality: Variable purity of substrate, solvent, or catalyst from batch to batch. | - Use reagents from a single, trusted source and batch.- Re-validate catalyst quality if it has been stored for a long time. |

| Atmospheric Leaks: Small leaks in the reactor or Schlenk line introducing oxygen/moisture. | - Check all seals and connections on the reaction setup. Use high-vacuum grease appropriately. | |

| Analytical Method Error: Poor separation of enantiomers on the chiral column. | - Re-optimize the chiral HPLC/GC method to ensure baseline resolution (Rₛ > 1.5).[8]- Validate the analytical method for accuracy and precision. |

Conclusion

Asymmetric hydrogenation is a powerful and versatile tool for the synthesis of enantiomerically enriched compounds. Success hinges on a deep understanding of the underlying catalytic principles and meticulous attention to experimental detail. The purity of reagents, the integrity of the inert atmosphere, and the rational selection of the metal-ligand combination are paramount. By following a systematic protocol, carefully optimizing reaction parameters, and employing a logical troubleshooting strategy, researchers can reliably achieve high conversions and excellent enantioselectivities, accelerating the development of novel chiral molecules for pharmaceutical and other applications.

References

- Vertex AI Search. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved February 12, 2026.

- Benchchem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Retrieved February 12, 2026.

- ACS Publications. (n.d.). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts | Chemical Reviews. Retrieved February 12, 2026.

- PMC. (n.d.).

- Benchchem. (2025).

- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved February 12, 2026.

- RSC Publishing. (2021). Asymmetric hydrogenation catalyzed by first-row transition metal complexes - Chemical Society Reviews. Retrieved February 12, 2026.

- Chemical & Pharmaceutical Bulletin. (2000).

- PMC. (2023).

- ACS Publications. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation - Advances in Chemistry. Retrieved February 12, 2026.

- PubMed. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved February 12, 2026.

- Journal of the American Chemical Society. (n.d.). Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane.

- Sigma-Aldrich. (n.d.). Chiral Quest Phosphine Ligands. Retrieved February 12, 2026.

- MDPI. (n.d.).

- Herald Scholarly Open Access. (2018).

- The University of Liverpool Repository. (n.d.).

- PubMed. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Retrieved February 12, 2026.

- ResearchGate. (2025). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved February 12, 2026.

- ACS Publications. (n.d.). Mechanism of asymmetric homogeneous hydrogenation. Rhodium-catalyzed reductions with deuterium and hydrogen deuteride | Organometallics. Retrieved February 12, 2026.

- University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved February 12, 2026.

- PROCOS S.P.A. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based catalysts: - practical insights from screening to production of APIs. Retrieved February 12, 2026.

- RSC Publishing. (n.d.). Asymmetric hydrogenation of prochiral olefins catalysed by furanoside thioether–phosphinite Rh(i) and Ir(i) complexes - Dalton Transactions. Retrieved February 12, 2026.

- Benchchem. (n.d.).

- ACS Publications. (n.d.). Asymmetric hydrogenation of prochiral olefins catalyzed by rhodium complexes with chiral pyrrolidinodiphosphines. Crucial factors for the effective asymmetric induction | The Journal of Organic Chemistry. Retrieved February 12, 2026.

- Reddit. (2023). Hydrogenation troubleshooting : r/Chempros. Retrieved February 12, 2026.

- Organic Chemistry Portal. (n.d.). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Retrieved February 12, 2026.

- Benchchem. (2025).

- ETH Zurich. (2015).

- ACS Publications. (2022).

Sources

- 1. procos.it [procos.it]

- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uma.es [uma.es]

- 12. Asymmetric hydrogenation of prochiral olefins catalysed by furanoside thioether–phosphinite Rh(i) and Ir(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. ethz.ch [ethz.ch]

Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines from Amino Alcohols

<

Introduction: The Critical Role of Chiral Amines and the Versatility of Amino Alcohols